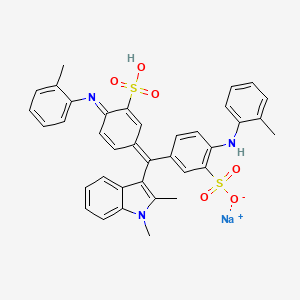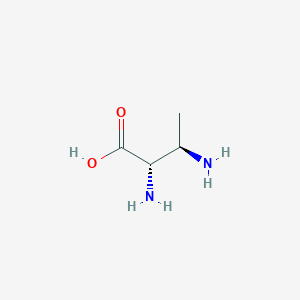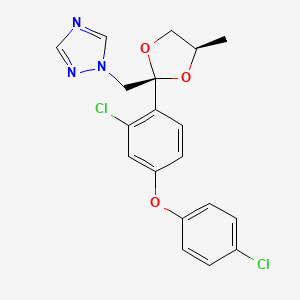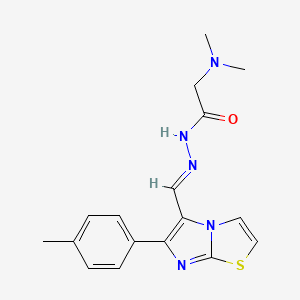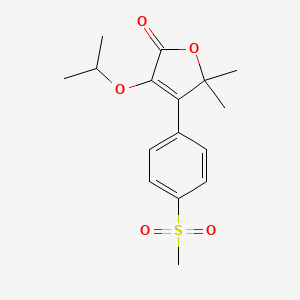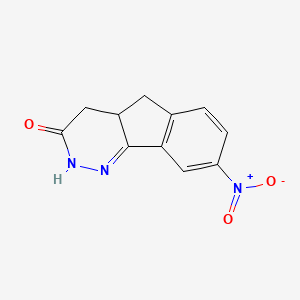
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that features a unique indeno-pyridazinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antihypertensive, antithrombotic, and inotropic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It has shown promise as an antihypertensive, antithrombotic, and inotropic agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits the STAT3 protein, which is a promising molecular target in cancer therapy . Additionally, it may interact with other proteins and enzymes to exert its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: These include compounds like Zardaverine and Emorfazone, which have similar pharmacological activities.
Indeno-pyridazinone Derivatives: These include other indeno-pyridazinone compounds that exhibit antihypertensive and antithrombotic activities.
Uniqueness
2,4,4a,5-Tetrahydro-8-nitro-3H-indeno(1,2-c)pyridazin-3-one is unique due to its specific structure, which combines the indeno and pyridazinone moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
114915-66-1 |
|---|---|
Fórmula molecular |
C11H9N3O3 |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
8-nitro-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H9N3O3/c15-10-4-7-3-6-1-2-8(14(16)17)5-9(6)11(7)13-12-10/h1-2,5,7H,3-4H2,(H,12,15) |
Clave InChI |
MPAKCSZPRBZIBF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)NN=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



